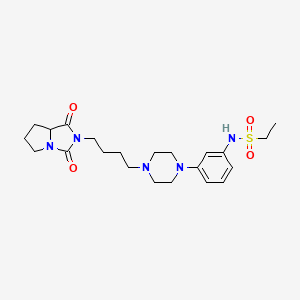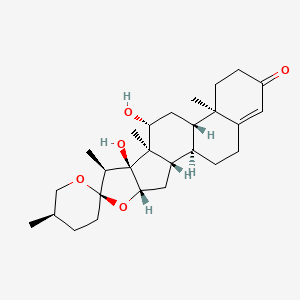
Asparacosin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asparacosin A is a natural product found in Asparagus cochinchinensis with data available.
Scientific Research Applications
Anti-nociceptive and Anti-inflammatory Activities
Asparacosin A exhibits significant anti-inflammatory and anti-nociceptive effects, as demonstrated in various in-vitro and in-vivo studies. It selectively inhibits cyclooxygenase 2 (COX-2) and inflammatory cytokines, showing potential as a model for new anti-inflammatory and anti-nociceptive drugs (Karim et al., 2019).
Cytotoxic Activities in Cancer Cells
Compounds isolated from Asparagus cochinchinensis, including asparacosins A and B, have demonstrated moderate cytotoxicities in various cancer cell lines. These findings indicate potential applications in cancer treatment (Zhang et al., 2004).
Dietary Saponins in Cancer Suppression
Dietary saponins, like Asparacosin A, have been studied for their anti-cancer activities. They exert these effects through various mechanisms, including regulation of critical signaling pathways such as MAPK and PI3K/Akt/mTOR (Zhou, Farooqi, & Xu, 2021).
Ethnopharmacological Evaluation
Asparagus racemosus, which contains compounds like Asparacosin A, is known for its phytoestrogenic properties. It has applications in treating neurodegenerative disorders and alcohol abstinence-induced withdrawal symptoms. As a rasayana herb in Ayurveda, it's used as an adaptogen and for its immunostimulant, antioxidant, anti-dyspepsia, and antitussive effects (Bopana & Saxena, 2007).
Genetic Improvement of Asparagus Plants
Advances in biotechnology have led to the genetic manipulation of Asparagus plants for yield and nutritional improvement, including the production of important biomolecules like Asparacosin A (Patil, Bhalke, & Deshpande, 2019).
Impact on Plant Physiology
Asparagine-linked protein glycosylation, which involves compounds like Asparacosin A, plays a significant role in plant development, growth, and physiology (Strasser, 2014).
properties
Molecular Formula |
C27H40O5 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8S,9R,10R,12S,13R)-8,10-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O5/c1-15-7-10-26(31-14-15)16(2)27(30)23(32-26)13-21-19-6-5-17-11-18(28)8-9-24(17,3)20(19)12-22(29)25(21,27)4/h11,15-16,19-23,29-30H,5-10,12-14H2,1-4H3/t15-,16-,19-,20+,21+,22-,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
YWWQQPDLTAKFSH-ANLDUCOMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(C(CC5C4CCC6=CC(=O)CCC56C)O)C)O)C)OC1 |
synonyms |
asparacosin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(4-methyltriazol-1-yl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1244488.png)
![[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4S,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1244491.png)
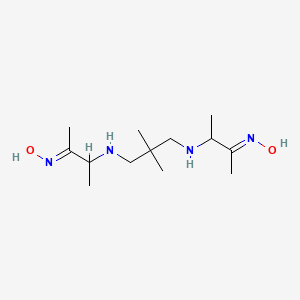
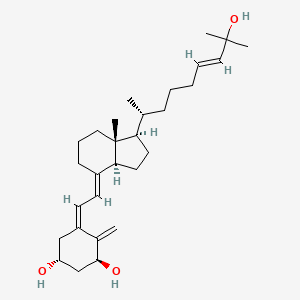
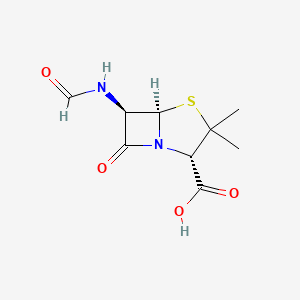
![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)
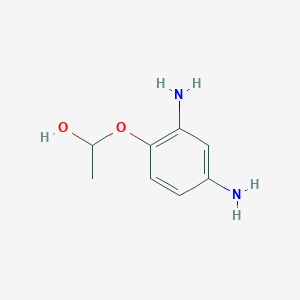
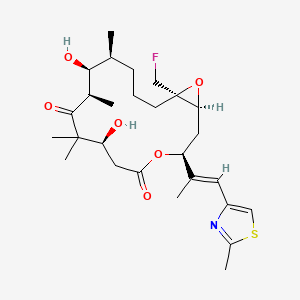
![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
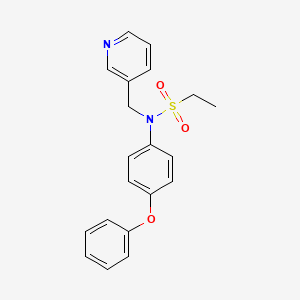
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)
